molecular formula C23H19N3O B11566243 N'-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Katalognummer: B11566243
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: FOHBDESOWJNBAU-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is an organic compound that features a hydrazide functional group linked to naphthalene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between naphthaldehyde and 2-naphthylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The naphthalene moieties can intercalate with DNA, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene-1-carboxaldehyde: A precursor in the synthesis of various naphthalene derivatives.

    2-Naphthylhydrazine: A related hydrazine derivative used in organic synthesis.

    Naphthoquinone: An oxidized form of naphthalene with significant biological activity.

Uniqueness

N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific structure, which combines two naphthalene rings with a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H19N3O

Molekulargewicht

353.4 g/mol

IUPAC-Name

2-(naphthalen-2-ylamino)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19N3O/c27-23(16-24-21-13-12-17-6-1-2-8-19(17)14-21)26-25-15-20-10-5-9-18-7-3-4-11-22(18)20/h1-15,24H,16H2,(H,26,27)/b25-15+

InChI-Schlüssel

FOHBDESOWJNBAU-MFKUBSTISA-N

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.